molecular formula C24H40N2O7S B11934123 (Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

Cat. No.: B11934123
M. Wt: 500.7 g/mol
InChI Key: PAXBPNBQGZYWHP-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide is a complex organic compound that combines the structural features of both a butenedioic acid and a sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid derivative, followed by the introduction of the sulfonamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the double bond in the butenedioic acid moiety, converting it to a single bond and forming saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent. Sulfonamide derivatives have been widely studied for their antibacterial properties, and this compound may exhibit similar activity.

Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile starting material.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Furosemide: A sulfonamide diuretic used to treat fluid retention.

    Sulfamethoxazole: An antibiotic used in combination with trimethoprim.

Uniqueness: (Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide is unique due to its combination of a butenedioic acid moiety with a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C24H40N2O7S

Molecular Weight

500.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H36N2O3S.C4H4O4/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

PAXBPNBQGZYWHP-BTJKTKAUSA-N

Isomeric SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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